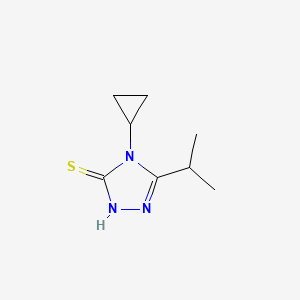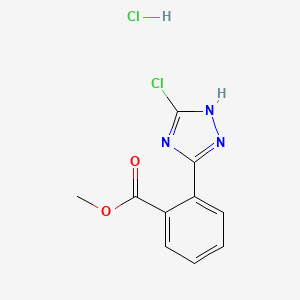
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, also known as ACT-335827, is a novel compound that has gained significant attention in the scientific community due to its potential use in treating various diseases.
Mechanism of Action
The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV results in increased levels of GLP-1, which in turn leads to increased insulin secretion and decreased glucagon secretion, thereby reducing blood glucose levels.
Biochemical and Physiological Effects:
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide has been shown to have several biochemical and physiological effects, including increased insulin secretion, decreased glucagon secretion, and reduced inflammation and pain. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and painful conditions. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide. One potential area of investigation is its use in combination with other drugs to enhance its therapeutic effects. Another direction is the development of more soluble analogs of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide that can be administered more easily in vivo. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Synthesis Methods
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 1-(p-tolyl)-1H-imidazole-5-thiol with allyl bromide, followed by N-(3-chlorophenyl)acetamide. The final product is obtained through recrystallization from a suitable solvent.
Scientific Research Applications
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and pain. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models. Furthermore, it has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-3-11-25-19(16-9-7-15(2)8-10-16)13-23-21(25)27-14-20(26)24-18-6-4-5-17(22)12-18/h3-10,12-13H,1,11,14H2,2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNVJVSORGTZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B2391138.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2391142.png)
![3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2391143.png)
![1-[4-(7-Methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2391146.png)

![2-(2-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2391153.png)
![1-(3-Fluoro-4-methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2391154.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B2391155.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2391156.png)
![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2391157.png)
![2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2391158.png)